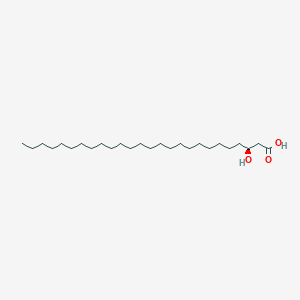

(S)-3-hydroxyhexacosanoic acid

Description

Context of Very Long-Chain Fatty Acids and Hydroxy Fatty Acids in Biological Systems

Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. nih.gov They are essential components of various cellular structures and are involved in numerous physiological processes. nih.govmdpi.comoup.com VLCFAs are integral to the synthesis of sphingolipids and glycerophospholipids, which are crucial for maintaining the integrity and function of cell membranes. nih.gov In plants, VLCFAs are precursors to cuticular waxes and suberin, which form protective barriers against environmental stresses. mdpi.com In mammals, VLCFAs play vital roles in skin barrier formation, myelin maintenance, and retinal function. oup.com

Hydroxy fatty acids (HFAs) are a class of fatty acids that contain one or more hydroxyl groups along their carbon chain. nih.gov This hydroxyl group imparts unique chemical and physical properties, such as increased polarity and reactivity, compared to their non-hydroxylated counterparts. nih.govscbt.com HFAs are found in a wide range of organisms, including bacteria, plants, and animals, and are involved in diverse biological functions. gerli.com For instance, they are important components of certain lipids and can act as signaling molecules. gerli.comnih.gov The position of the hydroxyl group can vary, leading to different types of HFAs, such as alpha-hydroxy fatty acids (α-HFAs) and beta-hydroxy fatty acids (β-HFAs), each with distinct biological roles. acs.org

Significance of Stereochemistry in Biological Fatty Acid Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of fatty acids. acs.orgacs.org For hydroxy fatty acids, the spatial orientation of the hydroxyl group (either R or S configuration) can dramatically influence their interaction with enzymes and receptors, and consequently, their metabolic fate and signaling functions. acs.orgsci-hub.box

Enzymatic pathways involved in the synthesis and degradation of fatty acids are often highly stereospecific. sci-hub.box This means that an enzyme may preferentially recognize and process one stereoisomer over the other. For example, studies on other hydroxy fatty acids have shown that different stereoisomers can have distinct or even opposing biological effects. acs.org The specific stereochemistry of a fatty acid can determine its incorporation into complex lipids, its role in membrane structure, and its ability to act as a precursor for other bioactive molecules. sci-hub.boxnih.gov Therefore, understanding the precise stereochemistry, such as the (S) configuration in (S)-3-hydroxyhexacosanoic acid, is fundamental to elucidating its specific biological functions.

Overview of Current Research Domains Pertaining to this compound

Current research on this compound and related very long-chain hydroxy fatty acids spans several key domains:

Lipidomics and Metabolomics: Advanced analytical techniques are being used to identify and quantify this compound and other lipids in various biological samples. This research helps in understanding the lipid composition of cells and tissues and how it changes in different physiological or pathological states. nih.gov

Sphingolipid Metabolism: A significant area of research focuses on the role of this compound as a precursor or component of sphingolipids. nih.gov Sphingolipids are a complex class of lipids with crucial roles in cell signaling, recognition, and membrane structure.

Biomarker Discovery: Due to their specific distribution and roles, there is interest in investigating whether this compound and similar molecules can serve as biomarkers for certain biological processes or diseases. nih.govnih.gov

Plant and Microbial Biochemistry: In plants and microorganisms, very long-chain fatty acids and their hydroxylated derivatives are essential for the integrity of cell walls and membranes and for interactions with the environment. mdpi.comhawaii.edu Research in this area explores the biosynthetic pathways and functions of these lipids in non-animal systems.

Nutritional Science: The fatty acid composition of dietary fats, including the presence of specific hydroxy fatty acids, can have implications for human health. mdpi.com

Properties

Molecular Formula |

C26H52O3 |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S)-3-hydroxyhexacosanoic acid |

InChI |

InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26(28)29/h25,27H,2-24H2,1H3,(H,28,29)/t25-/m0/s1 |

InChI Key |

SEVRYJMBCDYSHN-VWLOTQADSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC[C@@H](CC(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution in Diverse Organisms

Occurrence in Prokaryotic Organisms (e.g., Bacterial Lipids, Rhizobia)

3-hydroxy fatty acids are characteristic components of the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. ebi.ac.ukfrontiersin.orgcopernicus.org These molecules are crucial for the structural integrity of the bacterial cell wall.

(S)-3-hydroxyhexacosanoic acid and other very-long-chain fatty acids (VLCFAs) are particularly significant in the lipid A component of LPS in certain bacteria, such as those in the order Rhizobiales. bibliotekanauki.pl For example, various Bradyrhizobium strains, which are slow-growing rhizobia, contain (ω-1)-hydroxylated very long-chain fatty acids, including derivatives of hexacosanoic acid, in their lipid A. bibliotekanauki.plresearchgate.net These VLCFAs are thought to play a role in stabilizing the outer membrane, which is important for bacteria with an intracellular lifestyle. bibliotekanauki.pl The lipid A of Oligotropha carboxidovorans also contains 26:0(25-OH) fatty acids. mdpi.com

Table 3: Examples of this compound and related compounds in Bacteria

| Bacterial Group/Species | Specific Component | Compound Class | Reference |

|---|---|---|---|

| Gram-negative bacteria | Lipopolysaccharide (LPS) | 3-hydroxy fatty acids | ebi.ac.ukfrontiersin.org |

| Bradyrhizobium sp. | Lipid A | (ω-1)-hydroxylated very long chain fatty acids | bibliotekanauki.plresearchgate.net |

Identification in Marine Organisms (e.g., Sponges)

Marine sponges are a rich source of diverse and often unique fatty acids. While 3-hydroxy fatty acids have been reported in marine sponges, their occurrence is considered rare. datapdf.com Studies on Caribbean sponges such as Verongula gigantea and Aplysina archeri have led to the isolation of several 2-hydroxy fatty acids, but not specifically this compound. nih.gov The antitumor agent, (R)-2-hydroxyhexacosanoic acid, has been isolated from the marine sponge Agelas mauritianus. molaid.commolaid.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxy-hexacosanoic acid |

| 26-Hydroxyhexacosanoic acid |

| Oleic acid |

| Linoleic acid |

| Palmitic acid |

| 2-hydroxy fatty acids |

| (ω-1)-hydroxylated very long chain fatty acids |

| 26:0(25-OH) fatty acid |

Biosynthesis and Metabolic Pathways of S 3 Hydroxyhexacosanoic Acid

De Novo Fatty Acid Synthesis and Elongation Mechanisms

The backbone of (S)-3-hydroxyhexacosanoic acid is constructed through de novo fatty acid synthesis followed by elongation. De novo synthesis typically produces palmitic acid (C16:0), which then serves as a substrate for further elongation to create VLCFAs. reactome.orgwikipedia.org This process is a fundamental aspect of lipid metabolism, converting simpler precursors into complex fatty acids. patsnap.com

Role of Fatty Acid Synthase (FAS) Complexes and Specific Isoforms

Fatty Acid Synthase (FAS) is a multi-enzyme protein that catalyzes the synthesis of long-chain saturated fatty acids. wikipedia.orgpnas.org The primary product of FAS is palmitate, synthesized from acetyl-CoA and malonyl-CoA. wikipedia.orgiiarjournals.org FAS is a dimeric protein with multiple catalytic domains that work in concert to build the fatty acid chain. pnas.org While FAS is crucial for producing the initial C16:0 chain, the synthesis of VLCFAs like hexacosanoic acid requires specialized elongase systems. nih.govspringermedizin.de

In mammals, FAS expression is typically low in most adult tissues as dietary fatty acids are the primary source. patsnap.com However, certain conditions and specific cell types can exhibit higher FAS activity. patsnap.com There are two main classes of FAS: Type I, found in animals and fungi, and Type II, present in archaea, bacteria, and plant plastids. wikipedia.org

Involvement of 3-Ketoacyl-ACP Reductase (KAR) and Hydroxyacyl-ACP Dehydratase (HAD) in Elongation

The elongation of fatty acids involves a cycle of four reactions analogous to those in de novo synthesis. pnas.orgaocs.org After the initial condensation step, the resulting 3-ketoacyl-CoA is acted upon by two key enzymes: 3-Ketoacyl-ACP Reductase (KAR) and Hydroxyacyl-ACP Dehydratase (HAD).

3-Ketoacyl-ACP Reductase (KAR): This enzyme catalyzes the reduction of the 3-ketoacyl-ACP intermediate to a 3-hydroxyacyl-ACP. oup.comresearchgate.net In humans, the mitochondrial KAR is a heterotetramer composed of HSD17B8 and CBR4 subunits. nih.gov This reduction step is NADPH-dependent. nih.govspringermedizin.denih.gov

Hydroxyacyl-ACP Dehydratase (HAD): Following the reduction by KAR, HAD catalyzes the dehydration of the 3-hydroxyacyl-ACP to form a trans-2,3-enoyl-CoA. frontiersin.orgresearchgate.net This enzyme is a component of the Type II fatty acid synthase complex. researchgate.net

These sequential actions of KAR and HAD are essential for each two-carbon addition to the growing fatty acid chain. oup.com

Very Long-Chain Fatty Acid Elongase Systems within Cellular Compartments

The synthesis of VLCFAs, those with more than 20 carbons, occurs through the action of fatty acid elongase (FAE) systems located in the endoplasmic reticulum (ER). frontiersin.orgnih.gov These systems take the C16 and C18 fatty acids produced by FAS and extend them. researchgate.net The FAE complex consists of four core enzymes that catalyze a four-step cycle: condensation, reduction, dehydration, and a second reduction. frontiersin.org

Different elongase (ELOVL) enzymes exhibit specificity for substrates of different chain lengths and saturation levels. nih.gov For instance, ELOVL1 is involved in elongating saturated and monounsaturated VLCFAs. reactome.org The family of ELOVL enzymes (ELOVL1-7) is crucial for producing the diverse range of VLCFAs required for cellular functions, including membrane structure and signaling. nih.govspringermedizin.de

Table 1: Key Enzymes in Fatty Acid Synthesis and Elongation

| Enzyme/System | Function | Cellular Location |

|---|---|---|

| Fatty Acid Synthase (FAS) | De novo synthesis of palmitate (C16:0) | Cytosol wikipedia.org |

| 3-Ketoacyl-ACP Reductase (KAR) | Reduction of 3-ketoacyl-ACP to 3-hydroxyacyl-ACP | Mitochondria, ER ebi.ac.ukphytomorphology.com |

| Hydroxyacyl-ACP Dehydratase (HAD) | Dehydration of 3-hydroxyacyl-ACP to trans-2,3-enoyl-ACP | Mitochondria, ER nih.govresearchgate.net |

Stereospecificity in Hydroxy Fatty Acid Biosynthesis

The introduction of a hydroxyl group into a fatty acid chain can create a chiral center, leading to the formation of either (R) or (S) enantiomers. The stereochemistry of this process is determined by the specific enzymes involved.

For instance, the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific for producing (R)-2-hydroxy fatty acids. nih.govsigmaaldrich.com In contrast, microbial hydration of oleic acid can produce either optically pure 10(R)-hydroxystearic acid or a mixture of 10(R) and 10(S) enantiomers, depending on the microorganism. gsartor.orggsartor.org The formation of this compound implies the action of an enzyme or enzymatic system that specifically produces the (S) configuration at the C-3 position during the elongation cycle. The reduction of the 3-ketoacyl-ACP intermediate by 3-ketoacyl-ACP reductase during fatty acid synthesis is a stereospecific reaction that typically yields the (R)-3-hydroxyacyl-ACP intermediate. hmdb.ca

Hydrolysis of (S)-3-Hydroxyhexacosanoyl-CoA and Related Acyl-Coenzyme A Intermediates

Once synthesized, acyl-CoA esters like (S)-3-hydroxyhexacosanoyl-CoA can undergo hydrolysis to release the free fatty acid and Coenzyme A. This reaction is catalyzed by thioesterases. mimedb.orgmimedb.org The enzyme Thioesterase TesA is known to hydrolyze (S)-3-hydroxyhexacosanoyl-CoA. mimedb.orgmimedb.org This hydrolysis is a critical step in terminating the fatty acid synthesis or elongation process and making the fatty acid available for other metabolic pathways or for incorporation into complex lipids.

Subsidiary Fatty Acid Catabolic Pathways (e.g., Omega-Oxidation)

While beta-oxidation is the primary pathway for fatty acid degradation, alternative routes like omega-oxidation exist. Omega-oxidation involves the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group. wikipedia.org This pathway is typically a minor one but can become more significant when beta-oxidation is impaired. wikipedia.org

In vertebrates, the enzymes for omega-oxidation are located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The process begins with the hydroxylation of the ω-carbon by cytochrome P450 enzymes, specifically from the CYP4F subfamily (like CYP4F2 and CYP4F3B), to form a ω-hydroxy fatty acid. nvkc.nlnih.gov This is followed by oxidation to an aldehyde and then to a dicarboxylic acid. wikipedia.org Very-long-chain fatty acids, including hexacosanoic acid (C26:0), are substrates for this pathway. nvkc.nlnih.gov The resulting dicarboxylic acids can then be further metabolized via peroxisomal beta-oxidation. nvkc.nlresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-3-hydroxyhexacosanoyl-CoA |

| 10(R)-hydroxystearic acid |

| 10(S)-hydroxystearic acid |

| Acetyl-CoA |

| Adipic acid |

| Coenzyme A |

| Dicarboxylic acids |

| Erucic acid |

| Heptadecenoic acid |

| Hexacosanoic acid |

| Malonyl-CoA |

| Mead acid |

| Oleic acid |

| Palmitic acid |

| Stearate |

| Succinic acid |

Enzymology and Molecular Mechanisms Governing S 3 Hydroxyhexacosanoic Acid Metabolism

Characterization of Key Enzymes Involved in Its Biosynthesis and Degradation

The formation and breakdown of (S)-3-hydroxyhexacosanoic acid involve several key classes of enzymes that are central to fatty acid metabolism. These include thioesterases, reductases, and synthases, each contributing to a specific step in the metabolic pathway.

Thioesterases (TEs) are critical for terminating fatty acid synthesis by hydrolyzing the thioester bond that links the growing acyl chain to the acyl carrier protein (ACP). researchgate.net This releases the free fatty acid. rcsb.org The specificity of the thioesterase plays a significant role in determining the chain length of the final fatty acid product. researchgate.net

In Escherichia coli, thioesterase I, encoded by the tesA gene, is a well-characterized enzyme involved in this process. nih.gov While many thioesterases prefer longer-chain substrates, their substrate-binding pockets can be engineered to alter this preference. rcsb.org For instance, structure-guided mutagenesis of E. coli's 'TesA has been used to enhance the production of medium-chain fatty acids by increasing the enzyme's selectivity for shorter acyl-ACP substrates. rcsb.org Thioesterases are classified into numerous families based on sequence similarity, with those in families TE14 through TE19 specifically acting on acyl-ACPs. nih.govnih.gov The release of the acyl chain from the ACP by a thioesterase is a crucial step, and the depletion of the long-chain acyl-ACP pool can also serve as a feedback inhibition mechanism for upstream enzymes in the fatty acid synthesis pathway. pnas.org

The formation of the characteristic 3-hydroxy group in this compound is catalyzed by a 3-oxoacyl-[acyl-carrier-protein] reductase (FabG). This enzyme is a key component of the fatty acid synthase (FAS) system and is responsible for the first reductive step in the fatty acid elongation cycle. acs.org It catalyzes the NADPH-dependent reduction of a 3-oxoacyl-ACP to a (3R)-hydroxyacyl-ACP. acs.orguniprot.org

This enzyme, classified under EC 1.1.1.100, is a component of the larger fatty-acid synthase system (EC 2.3.1.85) in animals. genome.jpexpasy.org The animal FAS is a multifunctional protein that includes the activities of several enzymes, including the 3-oxoacyl-[acyl-carrier-protein] reductase. genome.jpexpasy.org In bacteria, the fatty acid synthesis pathway is typically of Type II, where the enzymes are discrete, individual proteins. wikipedia.org The 3-oxoacyl-ACP reductase is essential in this system, and its overexpression can lead to an increased accumulation of fatty acids. researchgate.net The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and undergoes a significant conformational change upon binding to its NADP(H) cofactor, which increases its affinity for the acyl-ACP substrate. acs.orgebi.ac.uk

3-Ketoacyl-ACP synthases (KAS), also known as condensing enzymes, are central to the fatty acid elongation process. They catalyze the carbon-carbon bond formation by condensing an acyl-ACP with malonyl-ACP, extending the fatty acid chain by two carbons in each cycle. wikipedia.orgqmul.ac.uk The specificity of the KAS enzyme is a major determinant of the final chain length of the fatty acid.

The KAS family is diverse and includes several types. wikipedia.org KAS I (encoded by fabB) and KAS II (encoded by fabF) are the two primary elongating KAS enzymes in the cyclic pathway of fatty acid synthesis. frontiersin.org KAS III (encoded by fabH) is typically involved in the initial condensation step of fatty acid synthesis. frontiersin.orgasm.org For the synthesis of very-long-chain fatty acids (VLCFAs) like hexacosanoic acid, specific elongases are required. In plants, a family of 3-ketoacyl-CoA synthases (KCS) is responsible for the production of VLCFAs. nih.gov Some of these KCS enzymes have demonstrated broad substrate specificities, with activity on saturated acyl-CoAs ranging from C16 to C24. nih.gov In bacteria, while E. coli's KAS I is not effective with acyl-ACPs longer than C16:1, other species like Shewanella oneidensis possess a KAS I that plays a critical role in the elongation of C16:1 and longer acyl-ACPs. frontiersin.org

Enzyme Kinetics and Substrate Specificity for Very Long-Chain 3-Hydroxy Fatty Acids

The efficiency and preference of enzymes for their substrates are described by their kinetic parameters. For enzymes involved in the metabolism of very-long-chain 3-hydroxy fatty acids, these parameters are crucial for understanding the pathway's flux and regulation.

While specific kinetic data for this compound is limited, studies on related enzymes and substrates provide valuable insights. For example, the human cytochrome P450 enzymes CYP4F2 and CYP4F3B, which catalyze the ω-oxidation of VLCFAs, exhibit high affinity for these substrates with K_m values in the micromolar range. nvkc.nl In the context of fatty acid degradation, L-3-hydroxyhexadecanoyl-CoA, a long-chain 3-hydroxy fatty acid, was found to be a potent competitive inhibitor of bovine liver enoyl-CoA hydratase with a K_i of 0.35 µM. nih.gov This indicates a high affinity of the enzyme for this long-chain intermediate. nih.gov

In the biosynthetic pathway, 3-oxoacyl-ACP reductases also show preferences for longer substrates in some organisms, such as Mycobacterium smegmatis, where the reductase MabA prefers longer acyl chains. uniprot.org The KAS enzymes also exhibit distinct substrate specificities. For instance, some KAS III enzymes have a relaxed substrate specificity and can bind various acyl-CoA substrates with high affinity, as seen with Staphylococcus aureus FabH, which has a K_m of 2.32 µM for butyryl-CoA. nih.gov Plant-based 3-ketoacyl-CoA synthases (KCS) involved in VLCFA synthesis also show varied activities with C16 to C24 acyl-CoA substrates. nih.gov

Table 1: Examples of Enzyme Kinetic Parameters for Related Long-Chain Fatty Acid Substrates

| Enzyme | Organism/System | Substrate | Kinetic Parameter | Value | Source |

|---|---|---|---|---|---|

| Enoyl-CoA Hydratase | Bovine Liver | L-3-Hydroxyhexadecanoyl-CoA (inhibitor) | K_i | 0.35 µM | nih.gov |

| CYP4F11 | Human Liver Microsomes | 3-Hydroxystearate | K_m | 55 µM | nih.gov |

| CYP4F11 | Human Liver Microsomes | 3-Hydroxypalmitate | K_m | 56.4 µM | nih.gov |

| KAS III (SaFabH) | Staphylococcus aureus | Butyryl-CoA | K_m | 2.32 µM | nih.gov |

Regulation of Enzyme Expression and Activity in Different Organisms

The expression and activity of enzymes involved in fatty acid synthesis are tightly controlled by a variety of regulatory mechanisms to ensure that the production of fatty acids like this compound is aligned with cellular requirements. This regulation occurs at both the transcriptional and post-transcriptional levels. nih.govcapes.gov.br

In animals, nutritional and hormonal signals play a key role. For instance, the expression of fatty acid synthase (FAS) is significantly increased after a high-carbohydrate meal and is positively influenced by insulin (B600854). nih.gov This insulin-mediated activation of the FAS promoter involves the phosphatidylinositol (PI)3-kinase signaling pathway. nih.gov Key transcription factors such as Upstream Stimulatory Factors (USF) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) are crucial for the transcriptional regulation of FAS in response to insulin and feeding. wikipedia.orgnih.gov Conversely, during fasting or in the presence of glucagon, the expression of FAS and other lipogenic enzymes is decreased. nih.govcapes.gov.brnih.gov

In addition to transcriptional control, the activity of key enzymes can be allosterically regulated. A notable example is the regulation of acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis. pnas.org The protein MIG12 can bind to ACC and induce its polymerization, which significantly increases its enzymatic activity. pnas.org This provides a tertiary level of regulation for fatty acid synthesis. pnas.org

In bacteria, the regulation of fatty acid synthesis is also complex. The genes for fatty acid synthesis are often clustered, and their expression can be coordinately regulated. nih.gov Feedback inhibition by long-chain acyl-ACPs is a common mechanism, where the end products of the pathway inhibit early enzymatic steps. pnas.org

Stereochemical Investigations and Enantiomeric Significance

Importance of the (S)-Configuration for Biological Recognition and Activity

The biological activity of a chiral compound is profoundly dependent on the specific configuration of its molecule. researchgate.net In the case of hydroxy fatty acids (HFAs), stereochemistry can determine their role in cellular processes. For example, the immune elicitor function of 3-hydroxydecanoic acid is significantly influenced by its stereochemistry. acs.orgacs.org

A noteworthy example of the biological significance of long-chain 3-hydroxy fatty acids is found in the structure of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. gerli.com Specifically, 3-hydroxyhexacosanoic acid has been identified as a component of the lipid A structure in the LPS from the bacterium Bradyrhizobium sp. BTAi1 (BqLOS). nih.gov This particular LPS demonstrates potent biological activity as a Toll-Like Receptor 4 (TLR4) antagonist. nih.gov It can bind to the TLR4 receptor complex without triggering an inflammatory signal, thereby inhibiting the production of proinflammatory mediators that would typically be induced by endotoxic LPS from other bacteria like E. coli. nih.gov This antagonistic activity highlights a specific and crucial biological role tied to the unique chemical structure of this lipid A, which includes (S)-3-hydroxyhexacosanoic acid. While many 3-hydroxy fatty acids found in nature possess the (R)-configuration, the presence of the (S)-enantiomer in specific contexts underscores its distinct role in molecular recognition and biological function. researchgate.netuni-halle.de

Chiral Synthesis and Stereoselective Reactions for Specific Enantiomers

Given that the biological effects of chiral molecules are enantiomer-dependent, the ability to produce enantiopure compounds is essential for research and potential therapeutic applications. researchgate.net The synthesis of a specific enantiomer, such as this compound, requires methods of chiral or stereoselective synthesis. google.com

Several strategies are employed in organic chemistry to achieve high enantiomeric purity for chiral α- and β-hydroxy acids:

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary, which is a chemical compound temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The Evans chemistry approach, for instance, uses chiral oxazolidinones to direct aldol (B89426) reactions, yielding β-hydroxy carbonyl compounds with high diastereoselectivity, which can then be purified and converted to the desired chiral acid. nih.gov

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as inexpensive starting materials. For example, (R)-3-hydroxy fatty acids have been synthesized from cellulose-derived levoglucosenone, taking advantage of the inherent chirality of the starting material to guide the formation of the desired stereocenter. frontiersin.org

Asymmetric Catalysis: Modern synthetic methods often rely on chiral catalysts to produce a specific enantiomer. Palladium-catalyzed alkylation of lactic acid derivatives, for example, provides a route to various chiral α-hydroxy acids. rsc.org

Once a synthesis is complete, or if a racemic mixture is produced, the enantiomers can be separated using chromatographic techniques that employ a chiral stationary phase. google.comdss.go.th This method has been successfully applied to separate the enantiomers of very-long-chain hydroxy carboxylic acids, including hydroxyhexacosanoic acid. dss.go.thscribd.com

Comparative Studies of Enantiomers (S vs. R) on Biological Membranes and Processes

The orientation of the hydroxyl group in 3-hydroxy fatty acids has a significant impact on their interaction with lipid membranes, influencing the membrane's physical properties and organization. researchgate.net The very long acyl chain of a C26 fatty acid like hexacosanoic acid is known to penetrate deep into the lipid bilayer, causing a strong perturbation of the surrounding phospholipid acyl chains. jci.org The addition of a hydroxyl group at the C-3 position introduces a polar, hydrogen-bonding capable group into the interfacial region of the membrane, further modulating these interactions in a stereospecific manner.

Biological membranes can exist in different physical states, or phases, primarily the ordered gel phase and the more fluid liquid-crystalline phase. libretexts.org The temperature at which a membrane transitions between these states is known as the phase transition temperature (Tm). researchgate.net The incorporation of fatty acids into a model membrane, such as one made of dimyristoylphosphatidylcholine (B1235183) (DMPC), can alter this transition.

Studies have shown that long-chain 2- and 3-hydroxy fatty acids tend to stabilize the gel phase of DMPC bilayers. researchgate.net Crucially, research comparing racemic mixtures versus enantiopure fatty acids has revealed that they can have contrary effects. researchgate.net In some cases, pure enantiomers were found to alleviate the liquid-crystalline state, suggesting they promote a more ordered, gel-like structure compared to their racemic counterparts. researchgate.net This indicates that the way a pure (S) or (R) enantiomer packs within the membrane is different and potentially more ordered than when both are present. The hydroxyl group's position near the hydrophilic carboxyl end contributes to an increase in the Tm value, similar to the effect of saturated fatty acids. researchgate.net

Table 1: Effect of Fatty Acid Incorporation on the Main Phase Transition Temperature (Tₘ) of DMPC Model Membranes

| Incorporated Fatty Acid | Effect on Membrane Phase | Impact on Tₘ | Reference |

|---|---|---|---|

| Long-chain 3-HFAs | Stabilizes gel phase | Increases Tₘ | researchgate.net |

| Short-chain HFAs | Stabilizes liquid-crystalline phase | Decreases Tₘ | researchgate.net |

| Enantiopure (S)-14-methylhexadecanoic acid | Alleviates liquid-crystalline state (promotes order) | - | researchgate.net |

| Hexacosanoic acid (C26:0) | Strongly perturbs phospholipid acyl chains | - | jci.org |

The different effects of (S) and (R) enantiomers on membrane properties arise from their distinct three-dimensional structures. The spatial orientation of the hydroxyl group at the C-3 position is the key differentiating feature. This orientation determines the potential for forming specific hydrogen bonds with acceptor groups on adjacent phospholipid molecules, such as the phosphate (B84403) oxygen or the carbonyl oxygen of the glycerol (B35011) backbone. rsc.orgbham.ac.uk

These enantiomer-specific interactions can lead to differences in intermolecular packing and the stability of the membrane. researchgate.net One enantiomer might integrate into the lipid bilayer in a way that maximizes favorable van der Waals forces and hydrogen bonding, leading to tighter packing, reduced membrane fluidity, and a more stable, ordered state. Conversely, the other enantiomer might introduce a steric clash or a less favorable hydrogen bonding pattern, creating a packing defect that increases membrane fluidity. The observation that enantiopure fatty acids can have effects opposite to their racemic mixtures suggests that the interaction between an (R) and an (S) molecule within the membrane is different from the self-interaction of pure enantiomers. researchgate.net

Table 2: Conceptual Comparison of Enantiomer Interactions in a Model Membrane

| Feature | (S)-Enantiomer Interaction | (R)-Enantiomer Interaction | Reference |

|---|---|---|---|

| H-Bonding Potential | Specific orientation may allow for optimal hydrogen bonding with phospholipid headgroups. | Different orientation may lead to less stable or different hydrogen bonding networks. | rsc.orgbham.ac.uk |

| Lipid Packing | May promote tighter, more efficient packing, leading to a more ordered (gel-like) state. | May introduce steric hindrance, leading to looser packing and a more disordered (fluid) state. | researchgate.net |

| Membrane Stability | Can increase membrane stability and decrease permeability by enhancing intermolecular forces. | May create local points of disorder, potentially influencing membrane permeability or protein function. | researchgate.netjci.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-hydroxyhexacosanoic acid |

| 3-hydroxydecanoic acid |

| (S)-14-methylhexadecanoic acid |

| (R)-2-hydroxy octadecanoic acid |

| Hexacosanoic acid |

| Dimyristoylphosphatidylcholine (DMPC) |

| Lactic acid |

| Levoglucosenone |

Synthetic Methodologies and Preparation of Derivatives

Chemoenzymatic Synthetic Routes for 3-Hydroxy Fatty Acids and Analogs

Chemoenzymatic approaches offer a powerful combination of classical organic chemistry and biocatalysis to achieve high selectivity and efficiency in the synthesis of 3-hydroxy fatty acids. These methods often employ enzymes for key stereoselective transformations.

One prominent chemoenzymatic strategy involves the use of cytochrome P450 (CYP) monooxygenases. These enzymes are capable of hydroxylating fatty acids at various positions. Specifically, enzymes from the CYP4F subfamily, such as CYP4F2 and CYP4F3B, have been identified to catalyze the ω-hydroxylation of very-long-chain fatty acids (VLCFAs), including hexacosanoic acid (C26:0). nvkc.nlresearchgate.net While this typically yields ω-hydroxy fatty acids, the substrate promiscuity of certain CYP enzymes could be exploited or engineered to achieve hydroxylation at the C-3 position. The process involves the conversion of the fatty acid to its corresponding hydroxy derivative, a reaction that can be followed by further oxidation to a dicarboxylic acid. researchgate.net

Another key enzymatic method is the use of lipases for the kinetic resolution of racemic mixtures of 3-hydroxy fatty acid esters. scielo.br For instance, a racemic ester can be subjected to enantioselective hydrolysis by a lipase (B570770), such as from Candida antarctica (Novozym 435), to selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer. mdpi.com This method is particularly useful for producing enantiomerically pure 3-hydroxy fatty acids. scielo.brfrontiersin.org

The general workflow for a chemoenzymatic synthesis of (S)-3-hydroxyhexacosanoic acid could involve the initial chemical synthesis of racemic 3-hydroxyhexacosanoic acid followed by enzymatic resolution.

| Enzyme Class | Specific Enzyme Example | Application in 3-Hydroxy Fatty Acid Synthesis | Reference |

| Cytochrome P450 | CYP4F2, CYP4F3B | Hydroxylation of very-long-chain fatty acids. | nvkc.nlresearchgate.net |

| Lipase | Candida antarctica lipase B (Novozym 435) | Enantioselective esterification or hydrolysis for kinetic resolution. | mdpi.com |

Stereoselective Chemical Synthesis Approaches

Purely chemical methods provide a high degree of control over the stereochemistry of the final product, which is crucial for producing the (S)-enantiomer of 3-hydroxyhexacosanoic acid.

Utilization of Named Reactions (e.g., Braun Reaction, Nagao–Fujita Acetate (B1210297) Aldol (B89426) Reactions)

Named reactions are fundamental tools in stereoselective synthesis. The Braun reaction , an aldol-type reaction, can be employed for the stereoselective synthesis of β-hydroxy acids. This reaction involves the use of a chiral auxiliary to control the stereochemical outcome. While specific applications to hexacosanoic acid are not extensively documented, the principles of the Braun reaction are applicable to the synthesis of long-chain 3-hydroxy fatty acids. unit.no

The Nagao–Fujita acetate aldol reaction is another powerful method that utilizes a thiazolidinethione chiral auxiliary to achieve high diastereoselectivity in aldol additions. mdpi.comwiley.com This reaction is particularly effective for the synthesis of syn-β-hydroxy acids. The protocol involves the reaction of an N-acetylthiazolidinethione with an aldehyde in the presence of a Lewis acid, such as TiCl4, and a base. wiley.com This methodology has been successfully applied to the synthesis of various natural products containing 3-hydroxy acid motifs. mdpi.com

A plausible synthetic sequence for this compound using the Nagao–Fujita reaction would involve the reaction of tricosanal (B1216055) with a chiral N-acetylthiazolidinethione.

| Named Reaction | Chiral Auxiliary/Reagent | Key Features |

| Braun Reaction | Chiral amino alcohol derived auxiliaries | Stereoselective synthesis of β-hydroxy acids. |

| Nagao–Fujita Acetate Aldol Reaction | Thiazolidinethione chiral auxiliaries, TiCl4 | High diastereoselectivity for syn-aldol products. |

Application of Modern Organic Transformations (e.g., Michael Addition, Baeyer–Villiger Oxidation, Cross-Metathesis Homologation)

Modern organic transformations offer versatile and efficient routes to complex molecules like this compound.

The Michael addition can be used to construct the carbon skeleton of 3-hydroxy fatty acids. For instance, the conjugate addition of an organocuprate reagent, derived from a long-chain alkyl halide, to an α,β-unsaturated ester can establish the basic framework, which can then be further functionalized. frontiersin.org

Baeyer–Villiger oxidation is a classic reaction for the conversion of ketones to esters or lactones. nih.gov This reaction can be applied to the synthesis of 3-hydroxy fatty acids by starting with a suitable long-chain ketone. The regioselectivity of the oxidation is a key consideration. Baeyer-Villiger monooxygenases (BVMOs) can also be used for this transformation, offering a biocatalytic alternative with often high regioselectivity and enantioselectivity. nih.govuni-greifswald.de

Cross-metathesis homologation is a powerful technique for chain elongation in fatty acid synthesis. frontiersin.org This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, allows for the coupling of a shorter chain α-olefin with a longer chain olefin to build the required carbon chain length. nih.govorganic-chemistry.org For the synthesis of this compound, a shorter chiral building block containing the 3-hydroxy group could be coupled with a long-chain terminal alkene via cross-metathesis to achieve the full 26-carbon chain. frontiersin.org

| Modern Transformation | Key Reagents/Catalysts | Application | Reference |

| Michael Addition | Organocuprates | Carbon-carbon bond formation. | frontiersin.org |

| Baeyer–Villiger Oxidation | Peracids, BVMOs | Conversion of ketones to esters. | nih.govnih.gov |

| Cross-Metathesis | Grubbs' Catalysts | Carbon chain elongation. | frontiersin.org |

Development of Isotope-Labeled this compound for Metabolic Tracing

Isotopically labeled compounds are indispensable tools for studying metabolic pathways. scbt.com The synthesis of isotope-labeled this compound, for example with ¹³C or ²H (deuterium), would enable its use as a tracer in metabolic studies to understand its biosynthesis, degradation, and role in various biological processes.

A general strategy for synthesizing ¹³C-labeled this compound could involve the use of a ¹³C-labeled starting material in one of the synthetic routes described above. For instance, a ¹³C-labeled aldehyde could be used in a Nagao–Fujita aldol reaction, or a ¹³C-labeled Grignard reagent could be used in an addition reaction.

The synthesis of deuterated analogs can be achieved by using deuterated reagents, such as a deuterated reducing agent, to introduce deuterium (B1214612) at a specific position. The analysis of the distribution of the isotope label in metabolites can then be performed using techniques like mass spectrometry or NMR spectroscopy. pnas.orgnih.gov This allows for the elucidation of metabolic fluxes and the identification of downstream metabolic products.

Biological Functions and Roles in Cellular Physiology

Function as a Metabolic Intermediate in Lipid Pathways

(S)-3-hydroxyhexacosanoic acid serves as a crucial intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). In eukaryotes, the synthesis of VLCFAs (fatty acids with 20 or more carbons) occurs through a four-step elongation cycle in the endoplasmic reticulum. academie-sciences.fr In this cycle, a pre-existing long-chain acyl-CoA is elongated by two carbons. A key step in this process is the reduction of a 3-ketoacyl-CoA by a 3-ketoacyl-CoA reductase, which generates a 3-hydroxyacyl-CoA intermediate, such as 3-hydroxyhexacosanoyl-CoA. academie-sciences.fr This intermediate is subsequently dehydrated to form a trans-2,3-enoyl-CoA, which is then reduced to complete the elongation cycle. academie-sciences.fr

Conversely, this compound is also an intermediate in the β-oxidation of fatty acids, the process by which fatty acids are broken down to produce energy. Inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (MTP) deficiency, lead to the accumulation of long-chain 3-hydroxy fatty acids. nih.govchop.edunih.gov This accumulation underscores their position as normal, albeit transient, intermediates in the mitochondrial fatty acid degradation pathway. nih.govnih.gov While many studies focus on more common long-chain fatty acids, the metabolic principles apply to VLCFAs like hexacosanoic acid, particularly in organisms and tissues where they are abundant. biomolther.org

Integration into Complex Lipid Structures

The this compound moiety is not merely a transient metabolite; it is also incorporated as a stable structural component into several classes of complex lipids, contributing to their unique biochemical properties and biological functions.

In plants, sphingolipids are critical components of cellular membranes and are involved in processes like signal transduction and stress response. nih.gov A characteristic feature of plant sphingolipids, such as glucosylceramides (GlcCer) and glycosylinositolphosphorylceramides (GIPCs), is the high prevalence of very-long-chain fatty acids (VLCFAs) and 2-hydroxy fatty acids (2-HFAs) in their ceramide backbone. nih.govnih.gov Analyses of Arabidopsis have identified 2-hydroxy hexacosanoic acid (C26:0) as a component of these complex sphingolipids. nih.gov However, current research has not documented the significant incorporation of the 3-hydroxy isomer, this compound, into these plant sphingolipid structures, where 2-hydroxylation is the predominant modification.

This compound is a significant constituent of the Lipid A portion of lipopolysaccharides (LPS) in certain Gram-negative bacteria. ebi.ac.uk Lipid A is the hydrophobic anchor of LPS and is responsible for its endotoxic activity. ebi.ac.uk In many common bacteria, Lipid A contains shorter-chain 3-hydroxy fatty acids (e.g., C12-C16). However, some bacterial species that establish chronic or intracellular infections have evolved to incorporate VLCFAs into their Lipid A, a modification that often results in reduced endotoxicity and an altered host immune response.

For instance, the Lipid A of Bartonella quintana, the causative agent of trench fever, is penta-acylated and contains a long-chain fatty acid, which can be 3-hydroxyhexacosanoic acid. This unique structure is associated with weak activation of the Toll-like receptor 4 (TLR4) signaling pathway. Similarly, various species of the symbiotic and pathogenic genus Bradyrhizobium also feature very-long-chain (ω-1)-hydroxy fatty acids, including 25-hydroxyhexacosanoic acid, in their Lipid A. The presence of these VLCFAs is thought to be crucial for the stability of the bacterial outer membrane and for mediating interactions with host organisms.

Table 1: Examples of Bacteria with Very-Long-Chain Hydroxy Fatty Acids in Lipid A

| Bacterial Genus | Specific Compound Mentioned | Reference(s) |

|---|---|---|

| Bartonella | 3-hydroxyhexacosanoic acid |

Note: This table provides examples of genera where very-long-chain hydroxy fatty acids have been identified in Lipid A. The exact structure and position can vary between species.

Suberin is a complex, lipophilic biopolymer found in the cell walls of specific plant tissues, such as root endodermis and periderm, where it forms a protective barrier against water loss and pathogens. nih.govmdpi.com The polymer consists of a polyaliphatic domain esterified to a polyphenolic matrix. mdpi.com The aliphatic domain is primarily composed of α,ω-diacids, ω-hydroxyacids, and fatty alcohols, with chain lengths typically ranging from C16 to C28 and beyond. academie-sciences.frnih.gov

The dominant form of hydroxylation in suberin monomers is ω-hydroxylation (hydroxylation at the terminal carbon), which is essential for the polymerization process. nih.govwikipedia.org While VLCFAs are hallmarks of suberin, and some analyses of related plant polyesters like cutin have identified 2-hydroxyhexacosanoic acid mpg.de, there is currently no direct evidence in the scientific literature confirming the incorporation of This compound as a structural monomer of suberin. The biosynthesis and composition point towards ω-hydroxyacids and α,ω-dicarboxylic acids as the major functionalized VLCFAs in the suberin polyester. mdpi.commdpi.com

Contribution to Cellular Membrane Structure and Regulation of Fluidity

The incorporation of this compound into lipid bilayers, such as the bacterial outer membrane, has a significant impact on membrane structure and physical properties. The fluidity of a biological membrane is largely determined by the composition of its lipid fatty acyl chains. biomolther.org

Key factors include:

Chain Length: The very long (C26) saturated acyl chain of this compound substantially increases van der Waals forces between adjacent lipid molecules. This enhanced interaction leads to denser packing of lipids, which significantly decreases membrane fluidity and increases membrane rigidity. biomolther.org

Hydroxyl Group: The presence of a hydroxyl group at the C-3 position, near the polar head region of the lipid, introduces the capacity for hydrogen bonding with neighboring lipid headgroups or water molecules at the membrane-water interface. This intermolecular hydrogen bonding can further stabilize the membrane structure, contributing to reduced fluidity.

In bacteria that incorporate this VLCFA into their outer membrane's Lipid A, these properties are thought to enhance the barrier function of the membrane, making it less permeable and more resistant to environmental stresses or host defense mechanisms.

Involvement in Cellular Signaling Pathways

Beyond its structural roles, this compound is implicated in modulating cellular signaling, primarily through its presence in bacterial lipopolysaccharides. The lipooligosaccharide (LOS) of Bartonella quintana, which contains 3-hydroxyhexacosanoic acid, is a known antagonist of the human Toll-like receptor 4 (TLR4) complex. While potent endotoxins from bacteria like E. coli strongly activate TLR4 to induce a powerful pro-inflammatory response, the Bartonella LOS binds to the TLR4/MD-2 receptor complex without initiating the downstream signaling cascade. This antagonistic action allows the bacterium to evade a robust immune response, a key strategy for establishing chronic infections.

Furthermore, metabolomic studies have identified altered levels of hydroxyhexacosanoic acid in the serum of pregnant women with preeclampsia, suggesting it may serve as a biomarker related to the pathological signaling events of this condition. nih.gov This indicates a potential role in endogenous signaling or as an indicator of metabolic dysregulation in human physiology, although the precise mechanisms remain to be elucidated.

Diverse Biological Activities of this compound and Related Hydroxy Fatty Acids

The presence of a hydroxyl group in the acyl chain of fatty acids creates a class of molecules with distinct biological activities compared to their non-hydroxylated counterparts. These activities are often linked to their amphipathic nature, allowing them to interact with and modify cellular membranes and signaling pathways.

Antimicrobial Properties and Interactions with Microorganisms

While specific studies on the antimicrobial properties of this compound are limited, extensive research on other 3-hydroxy fatty acids suggests a potential role in microbial interactions. Fatty acids, in general, are known for their antimicrobial effects, and the presence of a hydroxyl group can modulate this activity. mdpi.comnih.gov

For instance, several 3-hydroxy fatty acids produced by the bacterium Lactobacillus plantarum have demonstrated antifungal activity against various molds and yeasts. nih.govresearchgate.net The proposed mechanism for this antifungal action involves the partitioning of these fatty acids into the fungal membrane's lipid bilayer, which increases membrane permeability and leads to the leakage of intracellular components, ultimately causing cell death. nih.gov Similarly, hydroxy fatty acids bioconverted by Pseudomonas aeruginosa have shown antibacterial activity against a range of food-borne pathogens. researchgate.net

The chain length of fatty acids is a critical determinant of their antimicrobial efficacy. mdpi.com Long-chain fatty acids are generally more effective against Gram-positive bacteria. frontiersin.org The outer membrane of Gram-negative bacteria often provides a barrier against the action of these lipids. frontiersin.org Given that this compound is a very-long-chain fatty acid, its potential antimicrobial activity would likely be influenced by its ability to interact with and disrupt the cell membranes of susceptible microorganisms.

Modulation of Cellular Stress Responses

There is growing evidence that very-long-chain fatty acids and their hydroxylated forms are involved in cellular responses to various stressors. publish.csiro.aunih.gov In plants, the levels of VLCFAs have been observed to change in response to abiotic stresses such as salt, cold, and heavy metal exposure. nih.gov This suggests an adaptive role for these molecules in maintaining cellular homeostasis under adverse conditions.

In mammalian systems, the accumulation of long-chain 3-hydroxy fatty acids is a hallmark of certain genetic metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. nih.govmdpi.commdpi.com This accumulation is associated with significant cellular stress, particularly oxidative stress. nih.govmdpi.commdpi.com Studies on rat brain tissue have shown that the buildup of long-chain 3-hydroxy fatty acids can lead to lipid peroxidation and protein oxidative damage, indicating that these molecules can disrupt the cellular redox balance. nih.gov The deleterious effects of VLCFA accumulation on mitochondrial function are also a key aspect of this cellular stress, potentially leading to impaired energy metabolism and increased production of reactive oxygen species. aginganddisease.org

Participation in Programmed Cell Death Regulation (e.g., via AtBI-1)

The involvement of very-long-chain fatty acids in the regulation of programmed cell death (PCD) is an area of active investigation. In plants, the biosynthesis of VLCFAs has been linked to the hypersensitive response, a form of PCD that occurs at sites of pathogen invasion to limit the spread of infection. oup.comnih.gov A transcription factor, AtMYB30, positively regulates this cell death pathway by activating genes involved in VLCFA synthesis. oup.comnih.gov

In mammalian cells, the accumulation of long-chain 3-hydroxy fatty acids due to metabolic disorders can trigger a form of programmed cell death known as lipoapoptosis. mdpi.com This has been observed in hepatocytes and retinal cells, where the toxic buildup of these fatty acids leads to the activation of apoptotic pathways. mdpi.com

It is important to distinguish the roles of different positional isomers of hydroxy fatty acids. Research in Arabidopsis thaliana has established a connection between the cell death suppressor protein AtBI-1 (Arabidopsis Bax Inhibitor-1) and the synthesis of 2-hydroxy very-long-chain fatty acids (2-hydroxy VLCFAs). nih.govnih.govwiley.comresearchgate.netoup.com AtBI-1 appears to regulate the synthesis of these 2-hydroxy VLCFAs, which in turn plays a role in suppressing cell death, particularly in response to oxidative stress. nih.govnih.govwiley.comresearchgate.netoup.com Current evidence points to an interaction between AtBI-1 and the enzymes responsible for 2-hydroxylation of fatty acids. nih.govnih.govwiley.comresearchgate.netoup.com While this highlights a crucial role for hydroxylated VLCFAs in PCD, the direct involvement of 3-hydroxy fatty acids, including this compound, in the AtBI-1 pathway has not been established. The specific roles appear to be dependent on the position of the hydroxyl group on the fatty acid chain.

Analytical Strategies for Research Applications

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating and identifying (S)-3-hydroxyhexacosanoic acid from intricate sample matrices. The choice between gas and liquid chromatography is typically dictated by the sample's complexity, the analyte's volatility, and the specific analytical question being addressed.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for fatty acid analysis, but it requires that the analytes be chemically modified to increase their volatility and thermal stability. jfda-online.com For this compound, this derivatization is crucial for both the carboxylic acid and the hydroxyl functional groups.

Fatty Acid Methyl Esters (FAMEs): The carboxylic acid group is most commonly converted to its methyl ester. jfda-online.com This is often achieved through acid-catalyzed (e.g., with BF₃ in methanol) or base-catalyzed (e.g., with sodium methoxide) transesterification. jfda-online.com While FAMEs are excellent for GC analysis, their mass spectra can sometimes be insufficient for locating specific structural features like hydroxyl groups in a long alkyl chain. ifremer.fr

Hydroxyl Group Derivatization: The 3-hydroxyl group must also be derivatized. A common method is silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. lipidmaps.org This procedure decreases the polarity of the hydroxyl group and improves chromatographic peak shape. The mass spectra of the resulting TMS-FAME derivatives provide key fragmentation ions that help pinpoint the hydroxyl group's location. For 3-hydroxy fatty acids, a characteristic fragment ion is often observed. lipidmaps.org

N-acyl Pyrrolidides: To overcome the limitations of FAMEs in structural elucidation, the carboxyl group can be converted into an N-acyl pyrrolidide. ifremer.frwiley.com This is typically done by heating the FAME with pyrrolidine (B122466) and acetic acid. ifremer.fr The resulting derivative provides more informative mass spectra, where fragmentation occurs at each C-C bond along the alkyl chain, allowing for the unambiguous location of functional groups like hydroxyls and branches. ifremer.frwiley.com N-acyl pyrrolidides are considered a powerful derivative for structure elucidation of unknown fatty acids. ifremer.fr

Pentafluorobenzoyl (PFB) Derivatives: PFB esters are another option, particularly useful for enhancing sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Table 1: Common Derivatization Strategies for GC-MS Analysis of this compound

| Derivative | Target Functional Group | Reagent Example | Purpose & Advantage |

| Fatty Acid Methyl Ester (FAME) | Carboxylic Acid | BF₃ in Methanol | Increases volatility for GC analysis; routine and well-established. jfda-online.com |

| Trimethylsilyl (TMS) Ether | Hydroxyl | BSTFA | Decreases polarity, improves peak shape; produces characteristic mass fragments. lipidmaps.org |

| N-acyl Pyrrolidide | Carboxylic Acid | Pyrrolidine/Acetic Acid | Provides highly diagnostic mass spectra for locating functional groups along the alkyl chain. ifremer.frwiley.com |

| Pentafluorobenzoyl (PFB) Ester | Carboxylic Acid | PFB-Br | Enhances sensitivity for detection by ECD or NCI-MS. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography coupled with mass spectrometry (LC-MS) is increasingly the method of choice for analyzing lipids in complex biological samples, as it often circumvents the need for derivatization. semanticscholar.org This is particularly advantageous for hydroxy fatty acids, which can be analyzed directly.

LC-MS methods offer high sensitivity and selectivity, making them suitable for quantifying low-abundance lipids. unitn.it The separation is typically achieved using reverse-phase columns, such as C18 or phenyl columns. unitn.itlcms.cz A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used to separate fatty acids based on chain length and polarity. lcms.cznih.gov

Electrospray ionization (ESI), usually in negative mode, is highly effective for analyzing free fatty acids, as they readily form [M-H]⁻ ions. semanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the elemental composition of the analyte. semanticscholar.org Tandem mass spectrometry (MS/MS) further aids in structural confirmation by generating specific fragment ions. The development of rapid LC-MS/MS methods allows for the simultaneous determination of numerous fatty acids in a single run. semanticscholar.orglipidmaps.org

Table 2: Typical Parameters for LC-MS Analysis of Hydroxy Fatty Acids

| Parameter | Common Selection | Purpose |

| Chromatography Mode | Reverse-Phase Liquid Chromatography (RPLC) | Separates analytes based on hydrophobicity. lcms.cz |

| Stationary Phase (Column) | C18, Phenyl | Provides good retention and separation for fatty acids. lcms.cz |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with formic acid or ammonium (B1175870) formate/acetate (B1210297) | Elutes compounds from the column; modifiers aid in ionization. lcms.cznih.gov |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Efficiently generates deprotonated molecular ions [M-H]⁻ for free fatty acids. semanticscholar.org |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF) | QqQ is excellent for targeted quantification (MRM), while TOF provides high mass accuracy. semanticscholar.orglipidmaps.org |

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

While chromatography provides separation and initial identification, spectroscopy is indispensable for detailed structural analysis and, crucially, for determining the stereochemistry of chiral centers and double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled non-destructive technique for the complete structural elucidation of organic molecules like this compound. slu.se By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular structure. savemyexams.com

¹H NMR: A proton NMR spectrum reveals the chemical environment of every hydrogen atom. For this compound, key signals would include the multiplet for the proton on the carbon bearing the hydroxyl group (H-3), the signals for the methylene (B1212753) protons adjacent to the carboxyl group (H-2), and the triplet for the terminal methyl group (H-26). The integration (area under the peak) of these signals corresponds to the number of protons in each environment. savemyexams.com

¹³C NMR: A carbon NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbons bearing the carboxyl and hydroxyl groups are particularly diagnostic.

Although NMR suffers from relatively low sensitivity compared to MS, it provides definitive structural information that is often unattainable by other means. slu.se

Gas Chromatography-Fourier Transform Infrared (GC-FT-IR) spectroscopy is a specialized technique that provides infrared spectra of compounds as they elute from a GC column. While this compound is a saturated molecule, this technique is highly relevant for analyzing its unsaturated counterparts or for quality control of synthetic precursors. The primary application of IR spectroscopy in fatty acid analysis is the determination of the stereochemistry (cis/trans or E/Z) of carbon-carbon double bonds. nih.gov

The frequency of C-H bending vibrations associated with a double bond is different for cis and trans isomers. For instance, trans double bonds typically show a distinct absorption band around 960-970 cm⁻¹, whereas this band is absent for cis isomers. Recent advances have combined derivatization with gas-phase IR spectroscopy to determine not only the configuration but also the position of double bonds in fatty acids. nih.gov For example, derivatizing a fatty acid as a 3-pyridylcarbinol ester introduces a reporter group that interacts with the double bond, influencing the molecule's vibrational frequencies in a position- and stereochemistry-dependent manner. nih.gov

Determining the absolute configuration of a chiral center, such as the C-3 position in this compound, is a critical analytical challenge. The Mosher ester analysis is a widely used NMR-based method for assigning the absolute stereochemistry of secondary alcohols. nih.govumn.edu

The method involves the following steps:

Derivatization: The chiral alcohol is reacted in two separate experiments with the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), to form a pair of diastereomeric esters. umn.edu

¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded and carefully assigned. stackexchange.com

Chemical Shift Comparison: The chemical shifts of protons on both sides of the newly formed ester linkage are compared between the (S)-MTPA ester and the (R)-MTPA ester. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. nih.govmdpi.com

Configuration Assignment: Based on an established conformational model of the Mosher esters, a positive Δδ value for a set of protons places them on one side of the molecule relative to the MTPA phenyl group, while a negative Δδ value places them on the other. This spatial arrangement is directly correlated with the absolute configuration (R or S) of the original alcohol. umn.edu

This comparative analysis provides a reliable method for deducing the absolute configuration of the stereocenter without the need for X-ray crystallography. stackexchange.com

Table 3: Principle of Mosher Ester Analysis for a Secondary Alcohol

| Step | Procedure | Rationale |

| 1. Esterification | React the unknown alcohol separately with (R)-MTPA-Cl and (S)-MTPA-Cl. | Creates a pair of diastereomers which, unlike enantiomers, have different NMR spectra. umn.edu |

| 2. NMR Acquisition | Record and assign the ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. | To obtain the chemical shift (δ) values for protons near the chiral center. stackexchange.com |

| 3. Data Analysis | Calculate the difference Δδ = δ(S-ester) - δ(R-ester) for protons on each side of the carbinol carbon. | The sign of Δδ is determined by the anisotropic effect of the MTPA phenyl group in the preferred conformation. nih.gov |

| 4. Assignment | Apply the Mosher model: Protons with Δδ > 0 are assigned to one side of the plane, and protons with Δδ < 0 to the other. | The resulting spatial model reveals the absolute configuration (R or S) of the original alcohol. umn.edu |

Biophysical Techniques for Membrane Interaction Studies (e.g., Differential Scanning Calorimetry)

The interaction of this compound and other long-chain hydroxy fatty acids (HFAs) with biological membranes is critical to understanding their physiological roles, such as modulating membrane fluidity and stability. researchgate.net Differential Scanning Calorimetry (DSC) is a powerful thermodynamic technique used extensively to study the effect of exogenous molecules like free fatty acids on the physical properties of model and biological membranes. nih.gov DSC measures the heat changes associated with the thermotropic phase transitions of lipids, particularly the main transition from a more ordered gel phase to a more fluid liquid-crystalline phase (Tₘ). researchgate.netnih.gov

By incorporating this compound into model membranes, such as vesicles made of dimyristoylphosphatidylcholine (B1235183) (DMPC), researchers can observe shifts in the Tₘ. These shifts provide insight into how the fatty acid perturbs the lipid bilayer. Studies on similar long-chain HFAs have demonstrated that both the chain length and the position of the hydroxyl group significantly influence their effect on membrane organization. researchgate.net Long-chain 2- and 3-hydroxy fatty acids have been shown to stabilize the gel phase of DMPC bilayers, indicated by an increase in the phase transition temperature. researchgate.net This stabilizing effect is attributed to intermolecular interactions, such as hydrogen bonding, facilitated by the hydroxyl group located near the polar head of the fatty acid. In contrast, HFAs with the hydroxyl group positioned further away from the carboxyl group tend to stabilize the more disordered liquid-crystalline state. researchgate.net

The chirality of the HFA also plays a role in its membrane-perturbing effects. Enantiopure forms of certain fatty acids have been observed to have contrary effects on membrane dynamics compared to their racemic mixtures. researchgate.net While direct DSC data for this compound is not prominently available, the established principles from related molecules suggest it would stabilize the gel phase of phospholipid membranes, influencing membrane rigidity and organization.

Table 1: Effect of Various Hydroxy Fatty Acids on the Main Phase Transition Temperature (Tₘ) of DMPC Model Membranes as Studied by DSC This table is illustrative, based on findings for similar compounds, to demonstrate the data generated from DSC studies.

| Incorporated Fatty Acid | Effect on DMPC Tₘ | Inferred Membrane Interaction | Reference |

|---|---|---|---|

| 2-Hydroxystearic acid | Increase | Stabilization of the gel phase | researchgate.net |

| 3-Hydroxypalmitic acid | Increase | Stabilization of the gel phase | researchgate.net |

| Long-chain HFAs (OH remote from carboxyl group) | Decrease | Stabilization of the liquid-crystalline phase | researchgate.net |

| Saturated fatty acids (e.g., Stearic Acid) | Increase | Partition preferentially into solid-like (gel) domains | nih.gov |

| cis-Unsaturated fatty acids (e.g., Oleic Acid) | Decrease | Partition preferentially into fluid-like domains | nih.gov |

Quantitative Analytical Methods in Biological Matrices

The quantification of this compound and other 3-hydroxy fatty acids (3-HFAs) in complex biological matrices like plasma, serum, or tissues requires robust and sensitive analytical methods. lipidmaps.org The primary challenges lie in the typically low concentrations of these analytes and the presence of numerous interfering lipid species. researchgate.net The most common analytical approaches rely on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for analyzing 3-HFAs. lipidmaps.org The methodology generally involves several key steps:

Extraction: Lipids are first extracted from the biological sample using a solvent system, such as the Bligh-Dyer method which uses a chloroform:methanol mixture. nih.gov

Hydrolysis: Since many 3-HFAs exist in esterified forms within complex lipids, a base hydrolysis step (e.g., using sodium hydroxide) is often employed to release the free fatty acids. This provides a measure of the total 3-HFA content. lipidmaps.orgnih.gov

Purification: Solid-Phase Extraction (SPE) is frequently used to remove interfering substances and concentrate the analytes of interest. nih.gov

Derivatization: To make the non-volatile HFAs suitable for GC analysis, their carboxyl and hydroxyl groups must be chemically modified. A common procedure is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acid and alcohol functionalities into their trimethylsilyl (TMS) ether and ester forms, respectively. lipidmaps.orgacs.org

Analysis: The derivatized sample is injected into the GC-MS. For accurate quantification, stable isotope-labeled internal standards (e.g., deuterated versions of the analytes) are added at the beginning of the sample preparation process. lipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) has become increasingly popular for HFA analysis. researchgate.netnih.gov This approach offers several advantages, including reduced need for derivatization and high sensitivity and specificity. mdpi.com The typical workflow involves sample extraction followed by direct analysis. Negative ion mode electrospray ionization (ESI) is commonly used, as it efficiently generates [M-H]⁻ precursor ions for these acidic molecules. nih.gov LC-HRMS methods can simultaneously determine a wide variety of HFAs in a single, rapid analysis. mdpi.com

Table 2: Comparison of Analytical Methods for Hydroxy Fatty Acid Quantification

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation of volatile derivatives by gas chromatography, followed by mass analysis. | Separation of analytes in liquid phase, followed by mass analysis. |

| Sample Preparation | Requires hydrolysis and mandatory derivatization (e.g., silylation). lipidmaps.orgacs.org | Derivatization often not required; involves extraction and purification. mdpi.com |

| Biological Matrices | Serum, plasma, fibroblasts, environmental filters. lipidmaps.orgnih.gov | Serum, tissues, milk. nih.govmdpi.com |

| Quantification | Use of stable isotope-labeled internal standards is critical. lipidmaps.org | Stable isotope dilution methods provide high accuracy. |

| Advantages | High chromatographic resolution; extensive spectral libraries for identification. | High sensitivity and specificity; suitable for non-volatile compounds without derivatization; rapid analysis times. researchgate.netmdpi.com |

Metabolic Derangements and Pathobiochemical Context in Research

Accumulation Patterns in Fatty Acid Oxidation Disorders (e.g., Long-Chain 3-hydroxyacyl-CoA Dehydrogenase Deficiency)

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic diseases where the body cannot properly break down fatty acids to produce energy. nih.gov This process is particularly crucial during periods of fasting or increased metabolic stress. youtube.com One of the most relevant disorders in the context of (S)-3-hydroxyhexacosanoic acid is Long-Chain 3-hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.

LCHAD deficiency is a rare, autosomal recessive disorder that prevents the body from converting certain fats to energy. medlineplus.govtellmegen.com It is caused by mutations in the HADHA gene, which provides instructions for making a part of an enzyme complex called mitochondrial trifunctional protein. youtube.commedlineplus.gov This complex is essential for several steps in the beta-oxidation of long-chain fatty acids. nih.govrevvity.com

In individuals with LCHAD deficiency, the enzymatic defect leads to the incomplete oxidation of long-chain fatty acids. nih.gov Consequently, specific intermediate metabolites, including long-chain 3-hydroxy fatty acids and their derivatives, accumulate in tissues and body fluids. medlineplus.govtellmegen.com While research often highlights the accumulation of more common fatty acids like 3-hydroxypalmitic acid, the metabolic block affects all long-chain fatty acids, including very-long-chain species like hexacosanoic acid. The accumulation of these long-chain 3-hydroxy fatty acids can lead to oxidative stress and mitochondrial dysfunction, contributing to the multi-organ pathology seen in these disorders. caymanchem.com

The accumulation of these metabolites is a hallmark of the disease and is central to its pathophysiology, contributing to symptoms such as hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis. nih.govnih.gov

Table 1: Key Fatty Acid Oxidation Disorders and Associated Metabolite Accumulation

| Disorder | Deficient Enzyme/Protein | Primary Accumulated Metabolites |

|---|---|---|

| Long-Chain 3-hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase (part of mitochondrial trifunctional protein) | Long-chain 3-hydroxyacylcarnitines, 3-hydroxydicarboxylic acids |

| Mitochondrial Trifunctional Protein (TFP) Deficiency | All three enzyme activities of the TFP complex | Similar to LCHAD deficiency, often more severe |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Very long-chain acyl-CoA dehydrogenase | Very-long-chain acylcarnitines |

Role as Biochemical Markers for Metabolic Status and Disease Processes

The abnormal accumulation of specific metabolites in FAO disorders makes them crucial biochemical markers for diagnosis and monitoring. This compound and other related long-chain 3-hydroxy fatty acids serve as indicators of a dysfunctional fatty acid oxidation pathway. portlandpress.com

Diagnostic screening, particularly newborn screening programs, often relies on tandem mass spectrometry to analyze the acylcarnitine profile in dried blood spots. tellmegen.com In LCHAD deficiency, this analysis reveals elevated levels of long-chain 3-hydroxyacylcarnitines. nih.gov Urine organic acid analysis is another key diagnostic tool, which can detect increased excretion of 3-hydroxydicarboxylic acids. portlandpress.comnih.gov

The presence and concentration of these markers are vital for:

Neonatal Diagnosis: Early detection through newborn screening allows for the prompt initiation of treatment, which primarily involves dietary management to avoid fasting and restrict long-chain fat intake. tellmegen.comnih.gov

Differential Diagnosis: The specific profile of accumulated acylcarnitines and organic acids helps distinguish LCHAD deficiency from other FAO disorders, such as VLCAD deficiency or medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. msdmanuals.com

Although this compound itself is not typically the primary analyte measured in standard clinical tests, its presence is part of the broader signature of elevated very-long-chain 3-hydroxy fatty acids that signifies a block in the metabolic pathway. portlandpress.com Research continues to explore the full spectrum of these accumulating metabolites to better understand the pathophysiology and improve diagnostic precision for LCHAD and other related disorders.

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Regulatory Networks in (S)-3-Hydroxyhexacosanoic Acid Biosynthesis and Metabolism

The pathways governing the synthesis and degradation of this compound are currently unknown. Future research must prioritize the identification and characterization of the enzymes and regulatory factors controlling its cellular concentration.

The biosynthesis of very-long-chain fatty acids (VLCFAs) is known to occur through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This system involves a cycle of four enzymatic reactions catalyzed by key protein families: Elongation of Very-Long-Chain Fatty Acids (ELOVL), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2,3-enoyl-CoA reductase (TER). It is plausible that this compound is an intermediate in the elongation of a C24 acyl-CoA to a C26 acyl-CoA, catalyzed by a specific set of these enzymes.

Future investigations should focus on:

Identifying Specific Isozymes: Determining which specific ELOVL, KCR, HACD, and TER enzymes are responsible for generating and processing a 26-carbon 3-hydroxy intermediate.

Transcriptional Regulation: Investigating the transcription factors and signaling pathways that control the expression of the genes encoding these enzymes. Key regulators of general lipid metabolism, such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs), are primary candidates.

Metabolic Fate: Determining whether this compound is a transient intermediate that is rapidly converted to hexacosanoic acid or if it is channeled into other metabolic pathways, such as the synthesis of complex lipids or degradation via peroxisomal β-oxidation. The enzymes involved in long-chain fatty acid oxidation disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), could be relevant. nih.gov

Table 1: Potential Regulatory Components for Investigation

| Component Type | Candidate Target | Hypothesized Role in this compound Regulation |

| Enzymes (Biosynthesis) | ELOVL family proteins | Catalyze the initial condensation step to form the C26 backbone. |

| 3-ketoacyl-CoA reductase (KCR) | Reduces the 3-ketoacyl-CoA intermediate to (S)-3-hydroxyhexacosanoyl-CoA. | |

| Enzymes (Metabolism) | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | Potential role in the oxidation and degradation of the molecule. |

| Transcription Factors | SREBPs, PPARs | Regulate the expression of genes involved in VLCFA synthesis and catabolism. |

| Signaling Pathways | Insulin (B600854), Glucagon | Hormonal control of energy balance, influencing fatty acid metabolism. |

Exploration of Undiscovered Biological Functions and Signaling Roles

The specific biological functions of this compound remain entirely speculative. Research into shorter-chain 3-hydroxy fatty acids has revealed roles as bacterial virulence factors and signaling molecules, but these functions cannot be directly extrapolated to a VLCFA in eukaryotes. thegoodscentscompany.com

Key areas for future exploration include:

Structural Roles in Complex Lipids: VLCFAs are crucial components of sphingolipids, such as ceramides (B1148491) and glycosylceramides, which are vital for the integrity of biological membranes, particularly in the skin and nervous system. lipotype.com A primary research goal should be to determine if this compound is incorporated into these complex lipids, potentially conferring unique biophysical properties to membranes.

Signaling Molecule Potential: While many signaling lipids are derived from polyunsaturated fatty acids, some saturated fatty acids and their derivatives can also act as signaling molecules. Studies should investigate whether this compound can bind to specific receptors or modulate the activity of enzymes involved in signaling cascades.